molecular formula C15H11ClN2O3S2 B2389738 Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate CAS No. 328027-77-6

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2389738
CAS No.: 328027-77-6
M. Wt: 366.83
InChI Key: AFLWZXJTBZPPFD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzo[b]thiophene ring fused with a thiazole ring, making it an interesting subject for various chemical and biological studies

Mechanism of Action

Mode of Action

The exact mode of action of Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate is currently unknown . The interaction of this compound with its targets and the resulting changes at the molecular level need to be elucidated through comprehensive biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-chlorobenzo[b]thiophene-2-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with thiazole-4-carboxamide in the presence of a base such as triethylamine to form the desired amide linkage. Finally, the ethyl ester group is introduced through esterification using ethanol and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. The combination of benzo[b]thiophene and thiazole rings, along with the presence of chlorine and ethyl ester groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-2-21-14(20)9-7-22-15(17-9)18-13(19)12-11(16)8-5-3-4-6-10(8)23-12/h3-7H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLWZXJTBZPPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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